1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea
CAS No.: 1705429-81-7
Cat. No.: VC7375196
Molecular Formula: C17H19ClN2O2
Molecular Weight: 318.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705429-81-7 |
|---|---|
| Molecular Formula | C17H19ClN2O2 |
| Molecular Weight | 318.8 |
| IUPAC Name | 1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea |
| Standard InChI | InChI=1S/C17H19ClN2O2/c1-12-7-3-6-10-15(12)20-17(21)19-11-16(22-2)13-8-4-5-9-14(13)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |
| Standard InChI Key | GJDUHQARAXWTFP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2Cl)OC |
Introduction
Structural Characteristics and Molecular Properties
IUPAC Nomenclature and Molecular Architecture
The systematic name 1-(2-chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea delineates its structure:
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Position 1: A 2-chlorophenyl group attached to the urea nitrogen.
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Position 3: A 2-methoxy-2-(o-tolyl)ethyl substituent, featuring an o-tolyl (2-methylphenyl) group, methoxy (-OCH₃), and ethylene linker.
The molecular weight of 318.8 g/mol and planar urea core (bond angle ~120° at the carbonyl carbon) facilitate diverse non-covalent interactions, including hydrogen bonding and π-stacking .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₉ClN₂O₂ | |
| Molecular Weight | 318.8 g/mol | |
| CAS Number | 1797893-19-6 | |
| Hydrogen Bond Donors | 2 (urea -NH groups) | |
| Hydrogen Bond Acceptors | 3 (urea carbonyl, methoxy) |
Crystallographic and Conformational Insights
Although no crystallographic data exists for this specific compound, analogous urea derivatives exhibit characteristic hydrogen-bonded networks. For instance, 1-cyclohexyl-3-(p-tolyl)urea crystallizes in a monoclinic system (P2₁/c) with intermolecular N–H⋯O bonds (2.008–2.229 Å) stabilizing the lattice . Extrapolating these findings, the methoxy and o-tolyl groups in 1-(2-chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea likely induce steric hindrance, resulting in a dihedral angle >50° between the urea plane and aromatic rings—a feature that could modulate solubility and binding kinetics .
Synthetic Methodologies and Optimization
General Synthesis Protocol
The synthesis follows a two-step approach common to unsymmetrical ureas :
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Step 1: Reaction of 2-chloroaniline with an isocyanate precursor (e.g., 2-methoxy-2-(o-tolyl)ethyl isocyanate) under anhydrous conditions.
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Step 2: Purification via recrystallization or column chromatography.
Iron-catalyzed cross-coupling methodologies, as demonstrated in aryl chlorobenzoate alkylations , may assist in constructing the o-tolyl-methoxy-ethyl sidechain prior to urea formation.
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane/THF | |
| Temperature | 323 K (Step 1) | |
| Catalyst | Fe(acac)₃ (for precursors) | |
| Yield | 50–77% (analogous systems) |
Analytical Characterization
Key spectroscopic features align with urea derivatives:
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IR: N–H stretches (~3300 cm⁻¹), C=O (1640–1680 cm⁻¹), C–O–C (methoxy, ~1100 cm⁻¹) .
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¹H NMR: Urea -NH protons (δ 10–12 ppm), methoxy singlet (δ 3.2–3.5 ppm), aromatic multiplet (δ 6.8–7.6 ppm) .
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MS: Molecular ion [M+H]⁺ at m/z 319.3.
Biological Interactions and Hypothetical Mechanisms
Structure-Activity Relationships (SAR)
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Chlorophenyl Group: Enhances electron-withdrawing effects, potentially increasing urea’s hydrogen-bonding capacity .
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Methoxy Group: Improves solubility and influences conformation via steric effects .
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o-Tolyl Moiety: The ortho-methyl group creates steric hindrance, possibly reducing off-target interactions .
Comparative Analysis with Urea Derivatives
Versus 1-Cyclohexyl-3-(p-Tolyl)urea
| Feature | 1-(2-Chlorophenyl)-3-(2-Methoxy-2-(o-Tolyl)ethyl)urea | 1-Cyclohexyl-3-(p-Tolyl)urea |
|---|---|---|
| Aromatic Substitutents | Chlorophenyl, o-tolyl | p-Tolyl |
| Solubility | Lower (hydrophobic groups) | Moderate (cyclohexyl) |
| Hydrogen Bonding | 2 donors, 3 acceptors | 2 donors, 2 acceptors |
Versus Antidiabetic Ureas
Diabetic inhibitors like compound 3u (IC₅₀ = 12.34 µM) share:
Future Research Directions
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